4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile
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Overview
Description
“4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is a compound with the molecular formula C23H25N5O3S . It is also known by other names such as Ro-0505124 and CHEMBL1956070 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amino group (-NH2) and a nitrile group (-CN) .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 451.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 5 .
Scientific Research Applications
DNA Interaction and Fluorescent Staining
Compounds related to "4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile" have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known derivative, binds strongly to B-DNA and is used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, among other applications. It has been a starting point for rational drug design due to its accessibility into cells and ability to act as a radioprotector and topoisomerase inhibitor (Issar & Kakkar, 2013).
Anti-inflammatory Activity
Substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. The synthesis and characterization of these compounds reveal their potential as COX inhibitors, displaying potent anti-inflammatory effects in preclinical studies (Gondkar, Deshmukh, & Chaudhari, 2013).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of pyrimidine derivatives, including this compound, have been a focus of research due to their broad range of biological activities. These activities include acting as precursors in the synthesis of various heterocycles and pharmaceuticals, demonstrating the compound's versatility in drug design and development (Parmar, Vala, & Patel, 2023).
Antidepressant Effects
A review of antidepressants targeting 5-HT1A receptors has highlighted the significance of compounds with piperazine, piperidine, and pyrimidine functional groups. These groups are common among drugs affecting the serotonin system, underscoring the therapeutic potential of such compounds in treating depression (Wang et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is hindered, contributing to the compound’s antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cancer cells . These effects contribute to its potential as an antitumor agent .
Properties
IUPAC Name |
4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINSPXXPZUMTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384679 |
Source
|
Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103151-40-2 |
Source
|
Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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